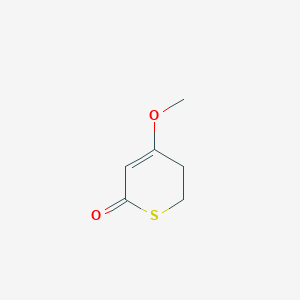

2H-Thiopyran-2-one,5,6-dihydro-4-methoxy-(9CI)

Description

"2H-Thiopyran-2-one,5,6-dihydro-4-methoxy-(9CI)" is a heterocyclic organic compound featuring a thiopyranone core with a methoxy substituent at the 4-position and partial saturation at the 5,6-positions. This structure confers unique reactivity and physical properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

4-methoxy-2,3-dihydrothiopyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2S/c1-8-5-2-3-9-6(7)4-5/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOAFANDUUOIGSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)SCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Thiopyran-2-one,5,6-dihydro-4-methoxy-(9CI) can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a thiol with an α,β-unsaturated carbonyl compound can lead to the formation of the thiopyran ring. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide.

Industrial Production Methods

Industrial production of 2H-Thiopyran-2-one,5,6-dihydro-4-methoxy-(9CI) may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2H-Thiopyran-2-one,5,6-dihydro-4-methoxy-(9CI) undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiopyrans depending on the nucleophile used.

Scientific Research Applications

2H-Thiopyran-2-one,5,6-dihydro-4-methoxy-(9CI) has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-Thiopyran-2-one,5,6-dihydro-4-methoxy-(9CI) involves its interaction with various molecular targets. The sulfur atom in the thiopyran ring can form strong interactions with metal ions, making it a potential ligand in coordination chemistry. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes, which can be crucial in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The closest structural analogues include:

- 2H-Thiopyran-2-one, tetrahydro (CAS 1003-42-5) : A fully saturated derivative lacking the methoxy group. This compound has been studied for its thermal stability and reactivity in cycloaddition reactions . Unlike "5,6-dihydro-4-methoxy," the tetrahydro variant exhibits reduced steric hindrance, enabling broader participation in ring-opening reactions.

- 4-Methoxy-2H-thiopyran-2-one (unsaturated) : The unsaturated counterpart lacks the 5,6-dihydro modification. The presence of a conjugated double bond enhances its aromaticity, increasing its electrophilicity compared to the partially saturated derivative.

Physicochemical Properties

Research Findings and Challenges

- Synthetic Accessibility : The methoxy and dihydro modifications in "5,6-dihydro-4-methoxy" complicate synthesis, requiring precise control over reduction and substitution steps.

- Pharmacological Potential: Preliminary computational studies suggest that the methoxy group enhances binding affinity to enzymatic targets compared to non-substituted thiopyranones, though experimental validation is lacking.

Biological Activity

Overview

2H-Thiopyran-2-one, 5,6-dihydro-4-methoxy-(9CI) is a heterocyclic compound notable for its unique sulfur and oxygen-containing structure. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. The following sections provide a detailed examination of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the thiopyran family, characterized by a five-membered ring containing a sulfur atom. Its chemical formula is , and it possesses a methoxy group that enhances its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that 2H-Thiopyran-2-one exhibits significant antimicrobial activity. In various studies, it has been tested against several bacterial strains and fungi, showing promising results:

- Bacterial Activity : The compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the strain tested.

- Fungal Activity : It also showed antifungal properties against species like Candida albicans and Aspergillus niger, with MIC values reported around 100 µg/mL .

The mechanism of action for 2H-Thiopyran-2-one involves its ability to disrupt microbial cell walls and membranes. The sulfur atom in the thiopyran ring is believed to play a crucial role in forming reactive intermediates that can damage cellular components of pathogens.

Synthesis Methods

The synthesis of 2H-Thiopyran-2-one can be achieved through several routes:

- Cyclization Reactions : One common method involves the cyclization of thiols with α,β-unsaturated carbonyl compounds under acidic or basic conditions. Typical solvents include ethanol or methanol, with hydrochloric acid or sodium hydroxide as catalysts.

- Industrial Production : For large-scale production, continuous flow reactors are utilized to ensure consistent quality and higher yields. This method allows for precise control over reaction conditions.

Study on Antimicrobial Efficacy

A notable study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various thiopyran derivatives, including 2H-Thiopyran-2-one. The study involved:

- Testing against a panel of bacterial and fungal pathogens.

- Employing both disk diffusion and broth microdilution methods to determine MIC values.

- Results indicated that modifications to the methoxy group significantly affected antimicrobial potency.

The findings suggested that further structural optimization could enhance the compound's efficacy against resistant strains.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 50 | Strongly Inhibitory |

| Bacillus subtilis | 100 | Moderately Inhibitory |

| Candida albicans | 100 | Strongly Inhibitory |

| Aspergillus niger | 200 | Weakly Inhibitory |

Research Findings

Recent research highlights the potential applications of 2H-Thiopyran-2-one in drug development:

- Drug Development : Due to its unique structure, it is being explored as a lead compound for developing new antimicrobial agents. Its ability to interact with metal ions may also open avenues for coordination chemistry applications in medicinal chemistry .

- Further Investigations : Ongoing studies aim to investigate the compound's efficacy in vivo and its potential side effects. Preliminary results suggest a favorable safety profile when administered at therapeutic doses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.